molecular formula C13H14ClF3O3 B12652204 Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate

Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate

Cat. No.: B12652204
M. Wt: 310.69 g/mol
InChI Key: UHDVZMRWIQOWGX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is an ethyl ester derivative featuring a butanoate backbone substituted with a phenoxy group containing 2-chloro and 5-trifluoromethyl moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent likely contributes to target binding specificity in pest enzymes.

Properties

Molecular Formula

C13H14ClF3O3

Molecular Weight

310.69 g/mol

IUPAC Name

ethyl 4-[2-chloro-5-(trifluoromethyl)phenoxy]butanoate

InChI

InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-8-9(13(15,16)17)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

UHDVZMRWIQOWGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)phenol and ethyl 4-bromobutanoate.

    Reaction: The phenol is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in solvents like ethanol or acetonitrile.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Ester Hydrolysis: Formation of 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoic acid.

    Oxidation: Formation of oxidized phenoxy derivatives.

Scientific Research Applications

Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ester Chain Length and Bioactivity

  • Butanoate vs. For instance, fenoxaprop-ethyl and quizalofop-ethyl (propanoate esters) are acetyl-CoA carboxylase (ACCase) inhibitors with rapid action, whereas butanoate derivatives might exhibit delayed release kinetics.
  • Patent Example 332: While sharing a butanoate ester, the spiro-diaza structure and additional substituents in EP 4374877 A2 suggest divergent mechanisms, possibly targeting enzymes like ALS (acetolactate synthase) or serving as a pharmaceutical precursor .

Substituent Effects on Selectivity

  • Chloro and Trifluoromethyl Groups: The 2-chloro-5-trifluoromethyl substitution in the target compound contrasts with benzoxazolyl or quinoxalinyl groups in fenoxaprop-ethyl and quizalofop-ethyl. These differences influence binding affinity; for example, quinoxaline rings in quizalofop-ethyl enhance binding to grass-specific ACCase isoforms .

Mode of Action Divergence

  • Cinidon-ethyl: Despite being an ethyl ester, its propenoate backbone and isoindolyl substituent shift its mechanism to protoporphyrinogen oxidase (PPO) inhibition, causing oxidative damage in weeds . This highlights how minor structural changes drastically alter biological targets.

Research Findings and Implications

  • Agrochemical Efficacy: Propanoate esters (e.g., fenoxaprop-ethyl) dominate ACCase-inhibiting herbicides due to optimal chain length for enzyme interaction. The target compound’s butanoate chain may require formulation adjuvants to improve translocation .
  • Patent Innovations: EP 4374877 A2 demonstrates the versatility of trifluoromethyl and butanoate motifs in drug design, though its complex structure limits direct agrochemical comparison .

Biological Activity

Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxy group substituted with chlorine and a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The molecular formula is C12H12ClF3O3C_{12}H_{12}ClF_3O_3. The trifluoromethyl group is particularly significant as it can increase the compound's binding affinity to various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes, modulating their activities based on the cellular context. This modulation is crucial for its potential therapeutic applications.
  • Binding Affinity : The presence of the trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins, which is essential for effective binding to enzyme active sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Enzyme Modulation : The compound has been shown to influence the activity of various enzymes, which could be leveraged in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryModulates inflammatory markers in vitro
Enzyme InhibitionInhibits specific enzymes involved in lipid metabolism

Case Study: Enzyme Interaction

In a study investigating the effects of this compound on phospholipase A2 (PLA2) activity, researchers found that the compound inhibited PLA2 effectively at micromolar concentrations. This inhibition suggests potential applications in managing conditions associated with excessive phospholipid accumulation, such as phospholipidosis .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction generally starts with 2-chloro-5-(trifluoromethyl)phenol and ethyl 4-bromobutanoate.
  • Reaction Conditions : The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions, often using potassium carbonate as a base.
  • Purification : Post-reaction purification methods include recrystallization or column chromatography to isolate the desired product .

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